Heparin Lithium is a salt form of Heparin, a highly sulfated glycosaminoglycan known for its anticoagulant properties. [, , ] It is commonly used in scientific research as an anticoagulant for blood collection and in vitro studies. [, ] Heparin, in general, is primarily derived from porcine intestinal mucosa. []
Heparin lithium salt is derived from heparin sodium, which is extracted from the mucosal tissue of pigs. The extraction process typically involves ion exchange chromatography to purify the heparin. Heparin itself belongs to the class of polysaccharides known as glycosaminoglycans, characterized by their high negative charge due to the presence of sulfate groups. This compound is classified as an anticoagulant medication due to its ability to inhibit thrombin and factor Xa, thus preventing the formation of blood clots.
The synthesis of heparin lithium salt involves several key steps:
This method ensures high purity and yield of the heparin lithium salt.
Heparin lithium salt retains the complex structure characteristic of heparin, which consists of alternating residues of glucosamine and uronic acid (specifically iduronic acid). The molecular formula for heparin is typically represented as for its sodium form, while the lithium salt form will have modifications reflecting the presence of lithium ions instead of sodium.
The structural features include:
The molecular weight of heparin varies widely but generally falls within the range of 5-30 kDa.
Heparin lithium salt participates in various chemical reactions primarily due to its functional groups:
The mechanism by which heparin lithium salt exerts its anticoagulant effects involves:
This mechanism underlies its clinical use in conditions requiring rapid anticoagulation, such as during surgeries or in patients with thromboembolic disorders.
Heparin lithium salt exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective dosing and therapeutic outcomes.
Heparin lithium salt has various applications in medicine:
Heparin lithium salt functions as a catalyst for antithrombin III (ATIII), a plasma serine protease inhibitor critical for regulating coagulation. The glycosaminoglycan binds reversibly to a specific pentasaccharide sequence within ATIII's heparin-binding domain, inducing a conformational change that increases ATIII's inhibitory efficiency by ~1000–4000-fold [1] [4] [6]. This allosteric activation involves:
The mechanisms for inhibiting thrombin versus Factor Xa diverge significantly:
Table 1: Catalytic Efficiency of Heparin-Activated ATIII
Target Enzyme | Rate Enhancement | Heparin Chain Length Requirement | Primary Mechanism |
---|---|---|---|
Thrombin (FIIa) | 2000-fold | ≥18 monosaccharides | Template bridging |
Factor Xa | 300–600-fold | ≥13 monosaccharides | Allosteric activation |
Factor IXa | 200-fold | ≥15 monosaccharides | Mixed mechanisms |
Heparin lithium salt's efficacy stems from its polyanionic sulfated structure:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: